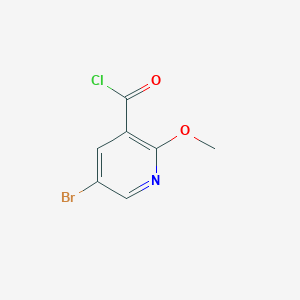

5-Bromo-2-methoxynicotinoyl chloride

Description

5-Bromo-2-methoxynicotinoyl chloride is a halogenated nicotinoyl derivative characterized by a bromine substituent at the 5-position, a methoxy group at the 2-position, and a reactive acyl chloride moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its acyl chloride group enables nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C7H5BrClNO2 |

|---|---|

Molecular Weight |

250.48 g/mol |

IUPAC Name |

5-bromo-2-methoxypyridine-3-carbonyl chloride |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3 |

InChI Key |

XTJBGMIQYVTYQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 5-Bromo-2-methoxynicotinoyl chloride and related compounds:

*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Reactivity: The acyl chloride group in 5-Bromo-2-methoxynicotinoyl chloride confers higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to the carboxylic acid group in 5-chloro-2-(2-methoxy-ethoxy)-benzoic acid. This makes the former more suitable for rapid functionalization in drug synthesis . Halogen Differences: Bromine (in the target compound) provides a balance between steric bulk and leaving-group ability, whereas iodine in 5-Bromo-3-iodo-2-methoxy-pyridine facilitates cross-coupling reactions but increases molecular weight and cost .

Electronic and Steric Considerations :

- The methoxy group in all compared compounds donates electron density via resonance, reducing electrophilicity at the pyridine ring’s 2-position. However, in anthocyanins like Callistephin chloride, the methoxy group is part of a glycosidic structure, contributing to antioxidant activity rather than synthetic utility .

Applications: Pharmaceutical Intermediates: 5-Bromo-2-methoxynicotinoyl chloride’s reactivity makes it ideal for constructing kinase inhibitors or antiviral agents. In contrast, 5-chloro-2-(2-methoxy-ethoxy)-benzoic acid is more suited for polymer or material science due to its ether-linked solubility enhancer . Natural vs. Synthetic Utility: Anthocyanins (e.g., Callistephin chloride) are bioactive but lack the tunable reactivity of synthetic nicotinoyl derivatives, limiting their use in targeted organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.